Eleutherobin
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Overview
Description
Eleutherobin is a natural product isolated from marine soft corals. Its in vitro anticancer activity has drawn significant attention . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes: Eleutherobin can be synthesized through various routes, although its isolation from natural sources remains the primary method.
Reaction Conditions: Specific synthetic conditions vary, but they often involve complex organic chemistry reactions.
Industrial Production: While industrial-scale production is limited, researchers continue to explore efficient methods for large-scale synthesis.
Chemical Reactions Analysis
Reactivity: Eleutherobin undergoes diverse reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents like oxidants (e.g., peracids), reducing agents (e.g., hydrides), and Lewis acids are employed.
Major Products: These reactions yield various derivatives, each with unique properties.
Scientific Research Applications
Chemistry: Eleutherobin serves as a valuable tool for studying organic synthesis and reaction mechanisms.
Biology: Researchers investigate its impact on cellular processes, including microtubule dynamics.
Medicine: Its potential as an anticancer agent warrants further exploration.
Industry: Although not widely used, this compound’s bioactivity inspires interest in drug development.
Mechanism of Action
Microtubule Stabilization: Eleutherobin binds to microtubules, stabilizing them and disrupting cell division.
Molecular Targets: It interacts with tubulin subunits, affecting microtubule assembly dynamics.
Pathways: this compound-induced microtubule stabilization leads to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Unique Features: Eleutherobin’s distinct structure sets it apart from other diterpene glycosides.
Similar Compounds: While this compound shares some properties with paclitaxel (Taxol), its unique glycoside moiety distinguishes it.
Properties
CAS No. |
174545-76-7 |
---|---|
Molecular Formula |
C35H48N2O10 |
Molecular Weight |
656.8 g/mol |
IUPAC Name |
[(1S,2S,4R,8R,9S,10Z,12R)-11-[[(2R,3S,4R,5R)-3-acetyloxy-4,5-dihydroxyoxan-2-yl]oxymethyl]-12-methoxy-1,5-dimethyl-8-propan-2-yl-15-oxatricyclo[10.2.1.04,9]pentadeca-5,10,13-trien-2-yl] (E)-3-(1-methylimidazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C35H48N2O10/c1-20(2)25-10-8-21(3)26-15-29(46-30(40)11-9-24-16-37(6)19-36-24)34(5)12-13-35(42-7,47-34)23(14-27(25)26)17-43-33-32(45-22(4)38)31(41)28(39)18-44-33/h8-9,11-14,16,19-20,25-29,31-33,39,41H,10,15,17-18H2,1-7H3/b11-9+,23-14-/t25-,26+,27-,28-,29+,31-,32+,33-,34+,35-/m1/s1 |
InChI Key |
XOPYFXBZMVTEJF-PDACKIITSA-N |
SMILES |
CC1=CCC(C2C1CC(C3(C=CC(O3)(C(=C2)COC4C(C(C(CO4)O)O)OC(=O)C)OC)C)OC(=O)C=CC5=CN(C=N5)C)C(C)C |
Isomeric SMILES |
CC1=CC[C@@H]([C@@H]/2[C@H]1C[C@@H]([C@@]3(C=C[C@@](O3)(/C(=C2)/CO[C@H]4[C@H]([C@@H]([C@@H](CO4)O)O)OC(=O)C)OC)C)OC(=O)/C=C/C5=CN(C=N5)C)C(C)C |
Canonical SMILES |
CC1=CCC(C2C1CC(C3(C=CC(O3)(C(=C2)COC4C(C(C(CO4)O)O)OC(=O)C)OC)C)OC(=O)C=CC5=CN(C=N5)C)C(C)C |
Synonyms |
eleutherobin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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